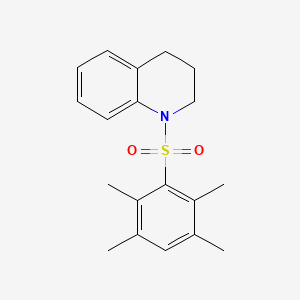![molecular formula C17H19NaO4 B13578829 Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound with the molecular formula C17H19NaO4. It is characterized by the presence of an oxirane (epoxide) ring and a carboxylate group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Ethynylphenoxy Intermediate: The initial step involves the reaction of 4-ethynylphenol with a suitable alkylating agent to form 4-ethynylphenoxyhexane.
Epoxidation: The next step is the epoxidation of the hexyl chain, which introduces the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
- Sodium 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylate
Uniqueness
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C17H19NaO4 |
|---|---|
Peso molecular |
310.32 g/mol |
Nombre IUPAC |
sodium;2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H20O4.Na/c1-2-14-7-9-15(10-8-14)20-12-6-4-3-5-11-17(13-21-17)16(18)19;/h1,7-10H,3-6,11-13H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
IWVSAPIHJZNJOA-UHFFFAOYSA-M |
SMILES canónico |
C#CC1=CC=C(C=C1)OCCCCCCC2(CO2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


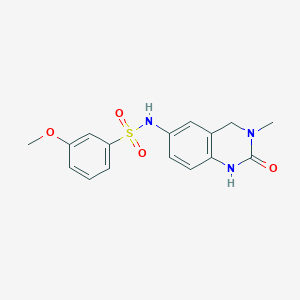
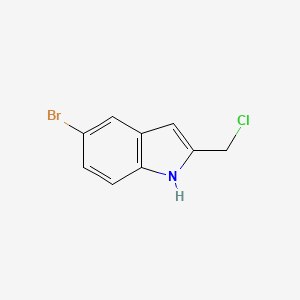
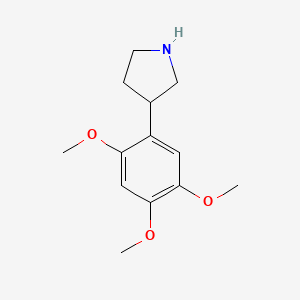
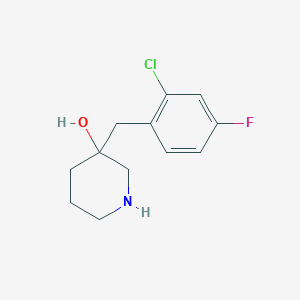
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
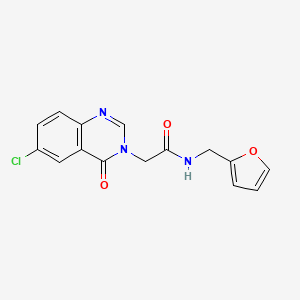
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
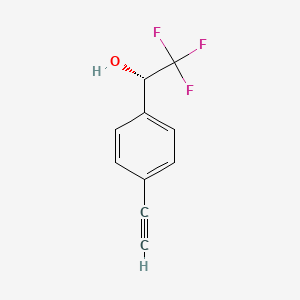
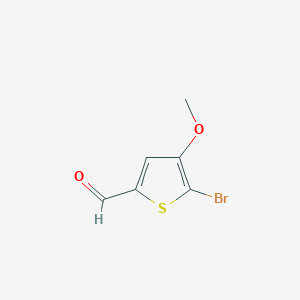
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
